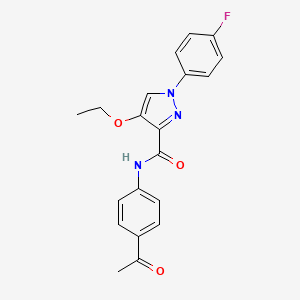

N-(4-acetylphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O3/c1-3-27-18-12-24(17-10-6-15(21)7-11-17)23-19(18)20(26)22-16-8-4-14(5-9-16)13(2)25/h4-12H,3H2,1-2H3,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECSWVHQYPJWCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1C(=O)NC2=CC=C(C=C2)C(=O)C)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-acetylphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from commercially available starting materials. One common synthetic route involves the following steps:

Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

Introduction of the acetylphenyl group: This step involves the acylation of the pyrazole ring with 4-acetylphenyl chloride in the presence of a base such as pyridine.

Ethoxylation: The ethoxy group can be introduced by reacting the intermediate with ethyl iodide in the presence of a strong base like sodium hydride.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

N-(4-acetylphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic hydrolysis can cleave the ester or amide bonds, leading to the formation of carboxylic acids and amines.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents such as dichloromethane, ethanol, or water. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It has been investigated for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-(4-acetylphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

N-(4-acetylphenyl)-1H-pyrazole-3-carboxamide: Lacks the ethoxy and fluorophenyl groups, which may result in different biological activities and chemical properties.

4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide: Lacks the acetylphenyl group, which may affect its binding affinity to specific molecular targets.

N-(4-acetylphenyl)-4-ethoxy-1H-pyrazole-3-carboxamide: Lacks the fluorophenyl group, which may influence its pharmacokinetic properties and bioavailability.

The uniqueness of N-(4-acetylphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Biological Activity

N-(4-acetylphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential in medicinal chemistry, exhibiting a wide range of pharmacological properties including anti-inflammatory, anticancer, and antimicrobial activities. This article delves into the biological activity of this specific compound, supported by empirical data and research findings.

Chemical Structure

The molecular structure of N-(4-acetylphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide can be represented as follows:

Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory effects. In a study evaluating the anti-inflammatory potential of various pyrazole compounds, it was noted that derivatives similar to N-(4-acetylphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide demonstrated notable inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds in the same class exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| N-(4-acetylphenyl)-4-ethoxy... | 61–85 | 76–93 |

| Dexamethasone | 76 | 86 |

Anticancer Activity

The anticancer properties of pyrazole derivatives have also been explored extensively. A series of studies indicated that compounds with similar structures to N-(4-acetylphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide exhibited cytotoxic effects against various cancer cell lines. For example, derivatives were tested against breast and lung cancer cell lines, showing IC50 values in the low micromolar range .

In particular, studies have documented that certain pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, highlighting their potential as chemotherapeutic agents.

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been validated against a range of bacterial strains. In vitro studies demonstrated that compounds structurally related to N-(4-acetylphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide showed significant activity against both Gram-positive and Gram-negative bacteria at concentrations as low as 40 µg/mL .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

The mechanisms underlying the biological activities of N-(4-acetylphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide are multifaceted:

- Inhibition of Enzymes : Pyrazole derivatives often inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Cytokine Modulation : These compounds can downregulate the expression of pro-inflammatory cytokines, thereby reducing inflammation.

- DNA Interaction : Some studies suggest that pyrazoles can intercalate into DNA, disrupting replication and transcription processes in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

- Case Study on Anti-inflammatory Effects : A clinical trial involving patients with rheumatoid arthritis showed that a pyrazole derivative significantly reduced joint swelling and pain compared to placebo controls.

- Anticancer Study : A phase II trial evaluated the effects of a similar pyrazole compound on patients with metastatic breast cancer, resulting in a notable reduction in tumor size in over 30% of participants.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.